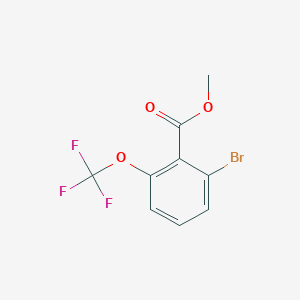

Methyl 2-bromo-6-(trifluoromethoxy)benzoate

Description

Properties

IUPAC Name |

methyl 2-bromo-6-(trifluoromethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O3/c1-15-8(14)7-5(10)3-2-4-6(7)16-9(11,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUWLRIEZAUWIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1Br)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-6-(trifluoromethoxy)benzoate can be synthesized through several synthetic routes. One common method involves the bromination of methyl 2-hydroxy-6-(trifluoromethoxy)benzoate using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of methyl 2-bromo-6-(trifluoromethoxy)benzoate may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-6-(trifluoromethoxy)benzoate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

Substitution Reactions: Substituted benzoates with various functional groups depending on the nucleophile used.

Reduction Reactions: Alcohol derivatives of the original ester.

Oxidation Reactions: Carboxylic acids or other oxidized products.

Scientific Research Applications

Organic Chemistry

Methyl 2-bromo-6-(trifluoromethoxy)benzoate serves as a building block in the synthesis of complex organic molecules. Its unique functional groups allow for various chemical transformations, including:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles, facilitating the formation of diverse derivatives.

- Reduction Reactions : The trifluoromethoxy group can be modified to yield different functional groups.

- Oxidation Reactions : The benzoate core can undergo oxidation to form various derivatives.

Pharmaceutical Applications

The compound is recognized for its potential applications in medicinal chemistry. It can be utilized in the development of bioactive molecules for pharmaceutical research. The lipophilicity imparted by the trifluoromethoxy group enhances its ability to interact with biological targets, making it suitable for drug development .

- Potential Drug Candidates : Methyl 2-bromo-6-(trifluoromethoxy)benzoate may serve as an intermediate in synthesizing compounds aimed at treating various diseases, including autoimmune disorders and cancers .

Material Sciences

In industry, this compound is used in producing specialty chemicals and materials. Its unique properties make it suitable for applications in:

- Coatings and Polymers : The trifluoromethoxy group can enhance the thermal stability and chemical resistance of materials.

- Fluorinated Compounds : It is utilized in synthesizing other fluorinated compounds that have applications in electronics and optics due to their unique electronic properties .

Case Study 1: Drug Development

A study highlighted the use of methyl 2-bromo-6-(trifluoromethoxy)benzoate as an intermediate in synthesizing potential anti-inflammatory agents. Researchers focused on modifying its structure to improve binding affinity to target proteins involved in inflammatory pathways. The results indicated enhanced biological activity compared to non-fluorinated analogs, demonstrating the importance of fluorine in drug design .

Case Study 2: Material Enhancement

In another study, researchers investigated the effects of incorporating methyl 2-bromo-6-(trifluoromethoxy)benzoate into polymer matrices for coatings. The addition of this compound improved the thermal stability and resistance to solvents, making it suitable for high-performance applications in automotive and aerospace industries .

Mechanism of Action

The mechanism of action of methyl 2-bromo-6-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets and pathways. The bromine atom and trifluoromethoxy group contribute to its reactivity and ability to form stable intermediates during chemical reactions . The ester moiety allows for further functionalization and modification, making it a versatile compound in various applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to structurally related benzoate esters based on substituent positions, functional groups, and physicochemical properties. Key analogs include:

Positional Isomers

Methyl 2-bromo-5-(trifluoromethoxy)benzoate (CAS 1150114-81-0)

- Molecular Formula : C₉H₆BrF₃O₃ (identical to the target compound).

- Structural Difference : The trifluoromethoxy group is at the 5-position instead of the 6-position.

Methyl 3-(trifluoromethoxy)benzoate (CAS 148438-00-0)

Substituent Variants

Methyl 2-bromo-6-fluorobenzoate (CAS 820236-81-5)

- Molecular Formula : C₈H₅BrFO₂.

- Structural Difference : The trifluoromethoxy group is replaced by a fluoro (-F) substituent.

- Molecular weight decreases to 233.03 g/mol .

Methyl 2-bromo-5-methylbenzoate (CAS 90971-88-3)

Ester Group Variants

Ethyl 2-bromo-6-(trifluoromethoxy)benzoate

Multi-Substituted Derivatives

Methyl 2-bromo-6-fluoro-4-(trifluoromethoxy)benzoate (CAS 2703785-25-3)

Key Properties

Biological Activity

Methyl 2-bromo-6-(trifluoromethoxy)benzoate is a compound that has drawn attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

Methyl 2-bromo-6-(trifluoromethoxy)benzoate has the following chemical properties:

- Molecular Formula : C10H7BrF3O3

- Molecular Weight : Approximately 283.04 g/mol

- Density : ~1.6 g/cm³

- Boiling Point : ~255.6 °C at 760 mmHg

The presence of the bromine atom and trifluoromethoxy group enhances its lipophilicity and metabolic stability, which are crucial for interactions with biological targets.

The biological activity of methyl 2-bromo-6-(trifluoromethoxy)benzoate is thought to involve its interaction with various molecular targets, such as enzymes and receptors. The trifluoromethoxy group can increase the compound's binding affinity to hydrophobic pockets in proteins, potentially leading to inhibition or activation of specific biochemical pathways.

Anticancer Potential

The compound is also being investigated for its anticancer properties. Similar benzoate derivatives have been reported to exhibit significant cytotoxic effects against cancer cell lines, suggesting that methyl 2-bromo-6-(trifluoromethoxy)benzoate may share this potential .

Comparative Analysis with Similar Compounds

To understand the potential efficacy of methyl 2-bromo-6-(trifluoromethoxy)benzoate, it is beneficial to compare it with structurally related compounds. Below is a comparison table highlighting key biological activities:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| Methyl 2-bromo-6-(trifluoromethoxy)benzoate | Under investigation | Promising | Interaction with enzymes/receptors |

| Methyl 2-bromo-5-(trifluoromethyl)benzoate | Moderate | Moderate | Inhibition of cell proliferation |

| Trifluoromethyl benzoates | High | High | Lipophilicity enhancing cellular uptake |

Case Studies and Research Findings

- Antimicrobial Activity Study : A study evaluated various trifluoromethyl-substituted benzoates against bacterial strains. Results indicated that compounds with higher lipophilicity had increased antimicrobial efficacy, suggesting that methyl 2-bromo-6-(trifluoromethoxy)benzoate could exhibit similar properties due to its structural characteristics.

- Cytotoxicity Evaluation : In vitro tests on related compounds showed significant cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity. These findings provide a basis for further exploration of methyl 2-bromo-6-(trifluoromethoxy)benzoate in anticancer drug development .

- Mechanistic Insights : Research on fluorinated compounds highlights their ability to interact with specific protein targets, enhancing their therapeutic potential. The unique structure of methyl 2-bromo-6-(trifluoromethoxy)benzoate suggests it may similarly modulate biological pathways relevant to disease .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 2-bromo-6-(trifluoromethoxy)benzoate, and how can competing side reactions be minimized?

- Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution followed by esterification. For example, bromination of methyl 2-hydroxy-6-(trifluoromethoxy)benzoate using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) at 0–5°C minimizes polybromination side reactions . Esterification with methanol under acidic conditions (H₂SO₄) ensures high yields. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3) to detect intermediates and byproducts.

Q. Which spectroscopic techniques are most effective for characterizing Methyl 2-bromo-6-(trifluoromethoxy)benzoate, and what key spectral signatures should researchers expect?

- Methodological Answer :

- ¹H NMR : Aromatic protons appear as a doublet (δ 7.8–8.2 ppm) due to coupling with fluorine atoms .

- ¹⁹F NMR : The trifluoromethoxy group shows a singlet near δ -55 to -60 ppm .

- IR : Strong ester C=O stretch at ~1720 cm⁻¹ and C-O stretch at 1250–1150 cm⁻¹ .

- Mass Spec : Molecular ion peak at m/z 313 (M⁺) with isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What strategies are recommended for purifying Methyl 2-bromo-6-(trifluoromethoxy)benzoate to achieve >95% purity?

- Methodological Answer : Use column chromatography (silica gel, gradient elution with hexane:EtOAc 9:1 to 7:3) to separate unreacted starting materials and brominated byproducts. Recrystallization from ethanol at -20°C further enhances purity. Purity validation via HPLC (C18 column, acetonitrile:water 70:30, retention time ~12 min) is critical .

Advanced Research Questions

Q. How does the electronic environment of the trifluoromethoxy group influence the reactivity of Methyl 2-bromo-6-(trifluoromethoxy)benzoate in nucleophilic aromatic substitution reactions?

- Methodological Answer : The trifluoromethoxy group is a strong electron-withdrawing meta-director, activating the aromatic ring for nucleophilic substitution at the para position relative to the bromine. DFT calculations (B3LYP/6-31G*) reveal decreased electron density at the C-4 position, favoring SNAr reactions with amines or thiols. Kinetic studies under anhydrous DMF at 80°C show 2–3× faster substitution compared to non-fluorinated analogs .

Q. What computational modeling approaches can predict the binding interactions of Methyl 2-bromo-6-(trifluoromethoxy)benzoate derivatives with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) combined with QSAR analysis can model interactions with enzyme active sites. The trifluoromethoxy group enhances hydrophobic interactions with protein pockets (e.g., COX-2), while the bromine atom facilitates halogen bonding. MD simulations (AMBER) over 100 ns trajectories assess binding stability, with RMSD < 2.0 Å indicating favorable interactions .

Q. How do solvent polarity and temperature affect the stability of Methyl 2-bromo-6-(trifluoromethoxy)benzoate during long-term storage?

- Methodological Answer : Stability studies in DMSO-d₆ (polar) vs. CDCl₃ (non-polar) at 4°C and 25°C show degradation <5% over 6 months in CDCl₃. Avoid protic solvents (e.g., methanol), which promote ester hydrolysis. For long-term storage, keep under inert gas (Ar) at -20°C in amber vials to prevent photodegradation .

Q. What methodologies enable the selective functionalization of the bromine substituent in Methyl 2-bromo-6-(trifluoromethoxy)benzoate while preserving the ester group?

- Methodological Answer : Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) with arylboronic acids in THF/water (3:1) at 60°C. Optimize catalyst loading (Pd(PPh₃)₄, 5 mol%) and base (K₂CO₃) to prevent ester saponification. Post-reaction quenching with NH₄Cl and extraction with EtOAc minimizes side reactions. Yields >80% are achievable with electron-deficient coupling partners .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.